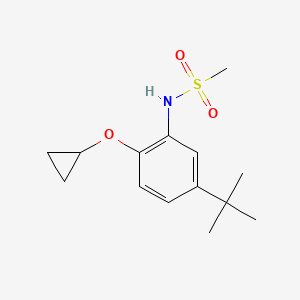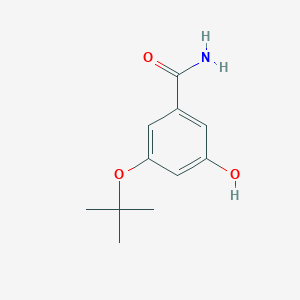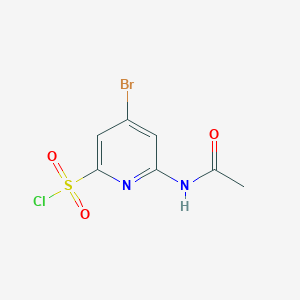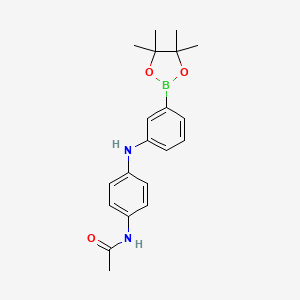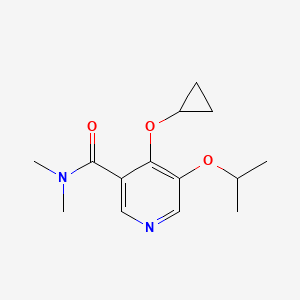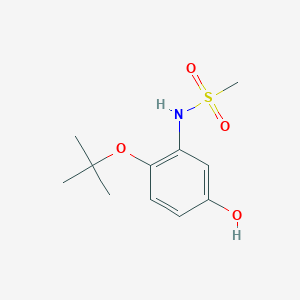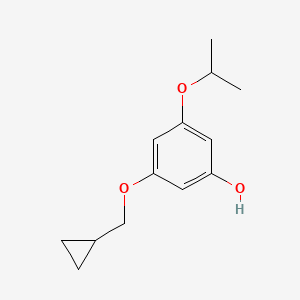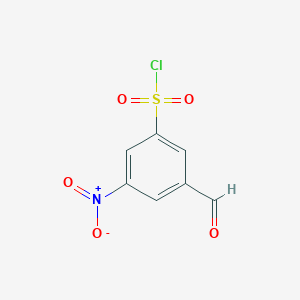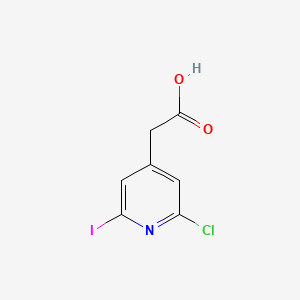
(2-Chloro-6-iodopyridin-4-YL)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-Chloro-6-iodopyridin-4-YL)acetic acid is an organic compound with the molecular formula C7H5ClINO2 and a molecular weight of 297.48 g/mol . This compound is a derivative of pyridine, a six-membered aromatic ring containing one nitrogen atom. The presence of both chlorine and iodine atoms on the pyridine ring makes this compound particularly interesting for various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-Chloro-6-iodopyridin-4-YL)acetic acid typically involves the halogenation of pyridine derivatives. One common method is the Suzuki–Miyaura coupling reaction, which involves the cross-coupling of aryl halides with boronic acids in the presence of a palladium catalyst . This reaction is known for its mild conditions and high functional group tolerance.
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes, where pyridine derivatives are treated with chlorine and iodine under controlled conditions. The use of efficient catalysts and optimized reaction parameters ensures high yield and purity of the final product.
化学反応の分析
Types of Reactions
(2-Chloro-6-iodopyridin-4-YL)acetic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding pyridine N-oxides or reduction to remove halogen atoms.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki–Miyaura coupling to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium tert-butoxide.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like lithium aluminum hydride or palladium on carbon.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridine derivatives, while oxidation can produce pyridine N-oxides.
科学的研究の応用
(2-Chloro-6-iodopyridin-4-YL)acetic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes
作用機序
The mechanism of action of (2-Chloro-6-iodopyridin-4-YL)acetic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. The presence of halogen atoms can enhance its binding affinity to target proteins, leading to various biological effects .
類似化合物との比較
Similar Compounds
- 2-Chloropyridine-4-acetic acid
- 6-Iodopyridine-4-acetic acid
- 2-Bromo-6-iodopyridine-4-acetic acid
Uniqueness
(2-Chloro-6-iodopyridin-4-YL)acetic acid is unique due to the simultaneous presence of both chlorine and iodine atoms on the pyridine ring. This dual halogenation provides distinct reactivity and properties compared to other similar compounds. The combination of these halogens can enhance the compound’s chemical stability and biological activity .
特性
CAS番号 |
1393551-64-8 |
|---|---|
分子式 |
C7H5ClINO2 |
分子量 |
297.48 g/mol |
IUPAC名 |
2-(2-chloro-6-iodopyridin-4-yl)acetic acid |
InChI |
InChI=1S/C7H5ClINO2/c8-5-1-4(3-7(11)12)2-6(9)10-5/h1-2H,3H2,(H,11,12) |
InChIキー |
CKQFVAAGZCXYDY-UHFFFAOYSA-N |
正規SMILES |
C1=C(C=C(N=C1Cl)I)CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


